molecular formula C6H4F3NO B1331576 2-(Difluoromethoxy)-6-fluoropyridine CAS No. 947534-62-5

2-(Difluoromethoxy)-6-fluoropyridine

Cat. No. B1331576
M. Wt: 163.1 g/mol
InChI Key: IACWJJQKDUBNHE-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-6-fluoropyridine is a fluorinated pyridine derivative, a class of compounds known for their interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of fluorine atoms and difluoromethoxy groups in the molecule can significantly influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of fluorinated pyridines can be achieved through different methods. For instance, 2-fluoropyridine has been synthesized by electrochemical fluorination of pyridine at a platinum anode, which is a method that could potentially be adapted for the synthesis of 2-(difluoromethoxy)-6-fluoropyridine with appropriate precursors and reaction conditions . Another approach involves the halogen exchange method, where treating chloro-compounds with anhydrous potassium fluoride can yield fluorinated pyridines, such as 2,6-difluoropyridine . This method might be applicable for introducing the difluoromethoxy group at the appropriate position on the pyridine ring.

Molecular Structure Analysis

The molecular structure of fluorinated pyridines can be quite complex due to the presence of multiple substituents. For example, the tris(2-fluoro-6-pyridylmethyl)amine ligand shows a trigonal bipyramidal iron center when complexed with iron, indicating that the fluorine substituents can induce specific coordination geometries . This suggests that the molecular structure of 2-(difluoromethoxy)-6-fluoropyridine would also be influenced by its fluorine and difluoromethoxy substituents, potentially affecting its reactivity and binding properties.

Chemical Reactions Analysis

Fluorinated pyridines participate in various chemical reactions. The presence of fluorine atoms can enhance the reactivity of the pyridine ring towards nucleophilic substitution or electrophilic aromatic substitution. For example, the synthesis of 6-[18F]fluoropyridoxal involves the fluorination of a pyridoxal derivative, which could be analogous to reactions involving 2-(difluoromethoxy)-6-fluoropyridine . Additionally, the reactivity of the difluoromethoxy group could be explored in reactions such as nucleophilic aromatic substitution, where it might act as a leaving group or influence the electronic properties of the pyridine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridines are significantly affected by the presence of fluorine atoms. For instance, the electron-withdrawing nature of fluorine can increase the acidity of adjacent hydrogen atoms and affect the compound's boiling point, solubility, and stability . The difluoromethoxy group in 2-(difluoromethoxy)-6-fluoropyridine would contribute to these properties, potentially making the compound more volatile or altering its solubility in organic solvents. The characterization of such compounds typically involves techniques like mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, which can provide detailed information about the molecular structure and substituent effects .

Scientific Research Applications

Applications in Medical Imaging

  • Positron Emission Tomography (PET) : Fluorine-18 labelled fluoropyridines, closely related to 2-(Difluoromethoxy)-6-fluoropyridine, have seen increasing application in PET imaging. The specific placement of fluorine in these compounds is crucial for their stability and effectiveness in vivo (Carroll, Nairne, & Woodcraft, 2007).

Catalysis and Chemical Synthesis

  • Fluoromethylation of Carbon-Carbon Bonds : Trifluoromethyl and difluoromethyl groups, which are structurally similar to 2-(Difluoromethoxy)-6-fluoropyridine, are important in pharmaceuticals and agrochemicals. Photoredox catalysis has emerged as a tool for radical reactions in fluoromethylation, highlighting the importance of such compounds in synthetic organic chemistry (Koike & Akita, 2016).

Novel Heterocyclic Synthesis

  • Gold and Silver Catalysis : Research involving 2-propynyloxy-6-fluoropyridines, which share structural characteristics with 2-(Difluoromethoxy)-6-fluoropyridine, demonstrates the role of gold and silver catalysis in obtaining unique heterocyclic motifs. The type of metal used in catalysis can lead to diverse product selectivity (Gronnier et al., 2014).

Analytical Chemistry

  • Fluorination Techniques : The catalytic fluorination of pyridines, such as 2-fluoropyridine which is related to 2-(Difluoromethoxy)-6-fluoropyridine, involves the use of metal oxide catalysts. This highlights the evolving techniques in the synthesis and analysis of fluorinated compounds (Cochon et al., 2010).

Environmental Science

  • Investigation of Fluorochemicals : Studies on fluorochemicals like 2-(Difluoromethoxy)-6-fluoropyridine involve understanding their environmental impact, such as in wastewater treatment facilities. These studies are crucial for assessing the ecological and health implications of fluorochemicals (Schultz et al., 2006).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new applications for the compound or new methods of synthesizing it.


I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

2-(difluoromethoxy)-6-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-4-2-1-3-5(10-4)11-6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACWJJQKDUBNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650445
Record name 2-(Difluoromethoxy)-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)-6-fluoropyridine

CAS RN

947534-62-5
Record name 2-(Difluoromethoxy)-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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